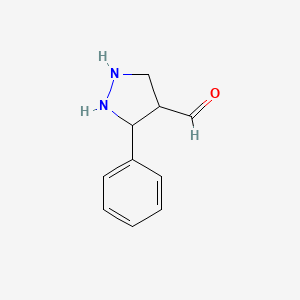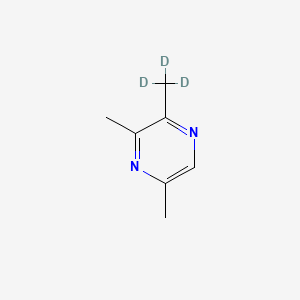
2,3,5-Trimethylpyrazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethylpyrazine-d3 is a deuterium-labeled derivative of 2,3,5-trimethylpyrazine. This compound is a heterocyclic aromatic organic compound with three methyl groups attached to the pyrazine ring. The deuterium labeling is used for tracing and studying metabolic pathways due to its stability and non-radioactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The process involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst such as Raney nickel. The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of 2,3,5-trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The optimal fermentation conditions include a temperature of 37°C, a bottle capacity of 100 g/250 mL, and water addition of 39 mL. This method has been optimized to increase the yield of 2,3,5-trimethylpyrazine .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Pyrazine oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
2,3,5-Trimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolic processes in microorganisms.
Medicine: Investigated for its potential antioxidant and radioprotective properties.
Industry: Used in the flavor and fragrance industry due to its nutty and roasted aroma.
Mechanism of Action
The mechanism of action of 2,3,5-trimethylpyrazine-d3 involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trimethylpyrazine: Another trimethyl derivative of pyrazine with similar aromatic properties.
2,5-Dimethylpyrazine: A dimethyl derivative with a slightly different odor profile.
Tetramethylpyrazine: A tetramethyl derivative known for its presence in fermented foods.
Uniqueness
2,3,5-Trimethylpyrazine-d3 is unique due to its deuterium labeling, which makes it particularly useful for tracing studies in metabolic research. This labeling provides stability and allows for non-radioactive tracking of the compound in various biological and chemical processes .
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
3,5-dimethyl-2-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i2D3 |
InChI Key |
IAEGWXHKWJGQAZ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(N=C1C)C |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


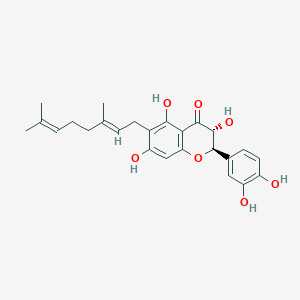
![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
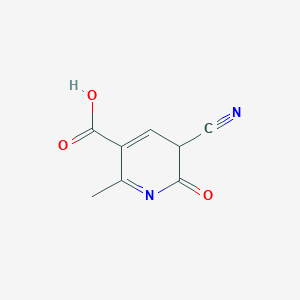
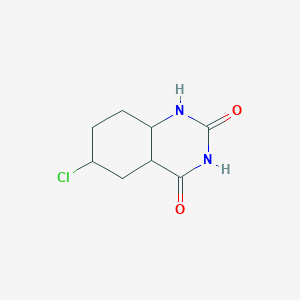
![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
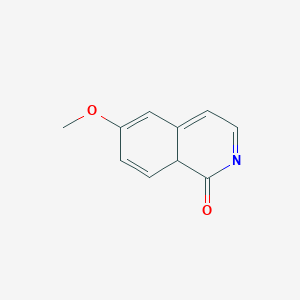
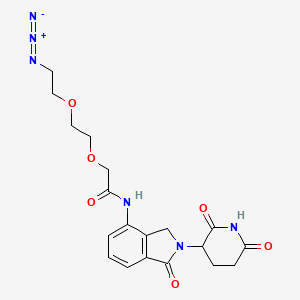
![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)

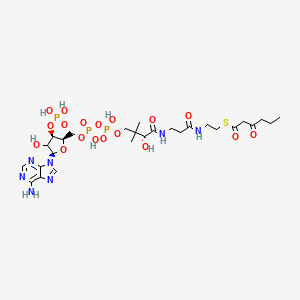
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
